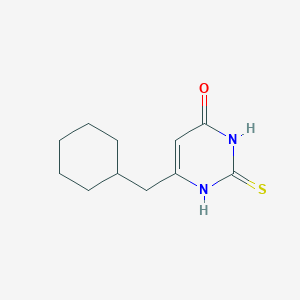

6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Übersicht

Beschreibung

6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom at the 6th position of the pyrimidine ring, and a thioxo group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of cyclohexylmethylamine with thiourea and an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

2.1. S-Alkylation at C2 Thione

The thione group undergoes alkylation with phenacyl bromides or chloroalkyl sulfides to form 2-alkylsulfanyl derivatives .

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the thione sulfur on the alkyl halide, stabilized by the pyrimidinone’s electron-withdrawing effect .

2.2. N-Alkylation at N1/N3

The pyrimidinone NH groups react with alkylating agents (e.g., methyl iodide, benzyl chloride) under basic conditions .

-

React with iodomethane (1.2 eq) in NaOH/EtOH at 50°C for 4 hrs to yield 1-methyl or 3-methyl derivatives (confirmed by ¹H-NMR: δ 3.2–3.5 ppm for N–CH₃).

2.3. Cyclization Reactions

Intramolecular cyclization with triethyl orthoformate or acetic anhydride forms fused heterocycles (e.g., thiazolo[3,2-a]pyrimidines) .

-

Reflux 6-(cyclohexylmethyl)-2-thioxo derivative with triethyl orthoformate in acetic anhydride (4 hrs).

-

Isolate thiazolo[3,2-a]pyrimidine via column chromatography (hexane:EtOAc).

Key spectral data :

-

¹H-NMR: Loss of SCH₂ signal; new singlet at δ 7.65 ppm (thiazole CH).

-

IR: Disappearance of C=S (1250 cm⁻¹), emergence of C=N (1620 cm⁻¹) .

Biological Derivatization

Derivatives are screened for antimicrobial and antiviral activity:

-

Antiviral SAR : 2-(2-Oxoethylsulfanyl) analogs show low nanomolar inhibition against HIV-1 (IC₅₀: 1.2–8.7 nM).

-

Antimicrobial activity : MIC values against S. aureus range from 4–16 μg/mL for 2-alkylsulfanyl derivatives.

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-(Cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been explored for its potential therapeutic properties:

- Antiviral Activity: Research indicates that derivatives of this compound exhibit anti-HIV activity. A study synthesized various derivatives and evaluated their efficacy against HIV-1, highlighting the importance of the cyclohexylmethyl group in enhancing biological activity .

- Enzyme Inhibition: The compound's thioxo group allows it to form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting enzyme activity. This mechanism is crucial for developing new enzyme inhibitors.

Biological Applications

The compound has been investigated for its biological effects:

- Anti-inflammatory Properties: Preliminary studies suggest that it may possess anti-inflammatory activities, making it a candidate for further pharmacological studies.

- Anticancer Potential: There is ongoing research into its ability to inhibit cancer cell proliferation, particularly through mechanisms involving enzyme modulation .

Material Science

In addition to biological applications, this compound has potential uses in material science:

- Polymer Development: It can serve as a building block for synthesizing new polymers with specific properties due to its heterocyclic nature and functional groups.

Case Study 1: Anti-HIV Activity

A series of compounds derived from this compound were synthesized and tested for their anti-HIV properties. The study found that modifications to the cyclohexylmethyl group enhanced antiviral activity, demonstrating the significance of structural diversity in drug design .

Case Study 2: Enzyme Modulation

Research focused on the compound's interaction with specific enzymes involved in metabolic pathways. The results indicated that the thioxo group plays a crucial role in binding affinity and inhibition efficiency, paving the way for developing selective enzyme inhibitors aimed at treating metabolic disorders .

Wirkmechanismus

The mechanism of action of 6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. The cyclohexylmethyl group may enhance the compound’s binding affinity and selectivity for its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the cyclohexylmethyl group, resulting in different chemical properties and biological activities.

6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains a methyl group instead of a cyclohexylmethyl group, leading to variations in reactivity and applications.

Uniqueness

6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, binding affinity, and selectivity, making it a valuable scaffold for the development of new chemical entities with specific properties.

Biologische Aktivität

6-(Cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores its synthesis, biological evaluations, and relevant case studies.

- Molecular Formula : C11H16N2OS

- Molecular Weight : 224.32 g/mol

- CAS Number : 2097966-62-4

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with cyclohexylmethyl groups under specific conditions to yield the desired thioxo compound. Various synthetic routes have been explored, including nucleophilic substitutions and cyclization reactions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. A series of compounds derived from this structure were evaluated for their ability to inhibit HIV-1 replication. The results indicated significant antiviral activity against HIV-1, suggesting that modifications to the thioxo-pyrimidine core could enhance efficacy:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.0 | Inhibition of reverse transcriptase |

| Related Compound A | 3.5 | Inhibition of viral entry |

The mechanism primarily involves inhibition of reverse transcriptase, a key enzyme in the HIV replication cycle .

Anticancer Activity

In addition to its antiviral effects, this compound has been studied for its cytotoxic activity against various cancer cell lines. Research indicates that it exhibits significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 | 10.0 | 5.0 |

| MCF-7 | 15.0 | 3.0 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Study on HIV Inhibition

A notable study conducted by researchers synthesized several derivatives of this compound and evaluated their anti-HIV activities. The study found that certain modifications to the cyclohexylmethyl group significantly enhanced antiviral potency. The structure-activity relationship (SAR) analysis indicated that larger substituents on the nitrogen atom improved interaction with the viral enzyme targets .

Cytotoxicity Assessment

In a separate investigation focusing on anticancer properties, a panel of thioxo-pyrimidine derivatives was screened against multiple cancer cell lines. The results demonstrated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups. This study emphasizes the importance of chemical modifications in enhancing biological activity against cancer cells .

Eigenschaften

IUPAC Name |

6-(cyclohexylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVQTSCYLFZLSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.